molecular formula C20H19NO3 B11609102 1-{[(2-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL

1-{[(2-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL

Cat. No.: B11609102
M. Wt: 321.4 g/mol
InChI Key: AKPLOXQBOMCQMI-UHFFFAOYSA-N
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Description

1-{[(2-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is a complex organic compound characterized by its unique structure, which includes a dibenzofuran core and a methoxyphenyl-imino group

Preparation Methods

The synthesis of 1-{[(2-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL typically involves multiple steps, including the formation of the dibenzofuran core and the subsequent attachment of the methoxyphenyl-imino group. Specific synthetic routes and reaction conditions are often tailored to optimize yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-{[(2-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions vary depending on the desired outcome, but they generally include standard laboratory solvents and catalysts. Major products formed from these reactions include various derivatives that retain the core structure of the original compound.

Scientific Research Applications

1-{[(2-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[(2-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL involves its interaction with specific molecular targets and pathways. The methoxyphenyl-imino group is believed to play a crucial role in binding to target molecules, while the dibenzofuran core provides structural stability. These interactions can modulate various biological processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

1-{[(2-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL can be compared with similar compounds such as:

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound contains methoxyphenyl and amino groups but lacks the dibenzofuran core.

    2-{[(2-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL: Similar in structure but with variations in functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

1-[(2-methoxyphenyl)iminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol

InChI

InChI=1S/C20H19NO3/c1-23-18-9-5-3-7-15(18)21-12-14-16(22)10-11-19-20(14)13-6-2-4-8-17(13)24-19/h3,5,7,9-12,22H,2,4,6,8H2,1H3

InChI Key

AKPLOXQBOMCQMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(C=CC3=C2C4=C(O3)CCCC4)O

Origin of Product

United States

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